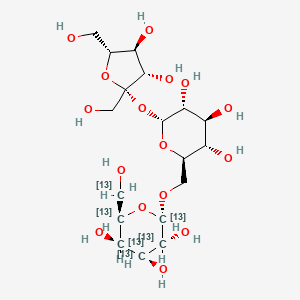
D-(+)-Raffinose-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-(+)-Raffinose-13C6: is a trisaccharide composed of galactose, glucose, and fructose. It is a naturally occurring carbohydrate found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains. The compound is labeled with six carbon-13 isotopes, making it useful in various scientific studies, particularly in metabolic and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Raffinose-13C6 typically involves the incorporation of carbon-13 isotopes into the monosaccharide units that make up raffinose. This can be achieved through enzymatic or chemical synthesis methods. Enzymatic synthesis often involves the use of glycosyltransferases to link the monosaccharides, while chemical synthesis may involve the use of protecting groups and selective activation of hydroxyl groups to form the glycosidic bonds.
Industrial Production Methods: Industrial production of this compound is less common due to the high cost of carbon-13 isotopes. it can be produced on a smaller scale for research purposes using advanced synthetic techniques. The process involves the fermentation of carbon-13 labeled glucose by microorganisms that naturally produce raffinose, followed by purification and isolation of the labeled trisaccharide.
化学反应分析
Types of Reactions: D-(+)-Raffinose-13C6 can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of raffinose yields its constituent monosaccharides: galactose, glucose, and fructose. Oxidation reactions can modify the hydroxyl groups on the sugar units, while glycosylation can introduce additional sugar moieties to the molecule.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions using α-galactosidase.
Oxidation: Mild oxidizing agents such as periodate or bromine water.
Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst like silver triflate.
Major Products:
Hydrolysis: Galactose, glucose, and fructose.
Oxidation: Aldonic acids or uronic acids depending on the oxidizing agent.
Glycosylation: Extended oligosaccharides with additional sugar units.
科学研究应用
D-(+)-Raffinose-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Helps in studying carbohydrate metabolism and the role of raffinose in plant physiology.
Medicine: Investigated for its potential prebiotic effects and its role in promoting gut health by stimulating the growth of beneficial bacteria.
Industry: Utilized in the food industry to study the digestion and fermentation of raffinose in various food products.
作用机制
The mechanism of action of D-(+)-Raffinose-13C6 involves its hydrolysis by α-galactosidase enzymes in the digestive system, releasing galactose, glucose, and fructose. These monosaccharides are then absorbed and metabolized through standard carbohydrate metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the metabolic fate of the compound and study its effects on various biochemical processes.
相似化合物的比较
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.
Sucrose: A disaccharide composed of glucose and fructose.
Uniqueness: D-(+)-Raffinose-13C6 is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly valuable for detailed metabolic studies. Unlike other similar compounds, the isotopic labeling allows for precise tracking and analysis of its metabolic pathways and interactions within biological systems.
属性
分子式 |
C18H32O16 |
|---|---|
分子量 |
510.39 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1/i1+1,5+1,8+1,11+1,13+1,16+1 |
InChI 键 |
MUPFEKGTMRGPLJ-XFUQXLJWSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[13C@@H]3[13C@@H]([13C@H]([13C@H]([13C@H](O3)[13CH2]O)O)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
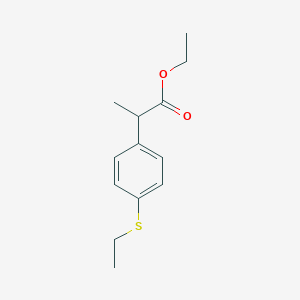
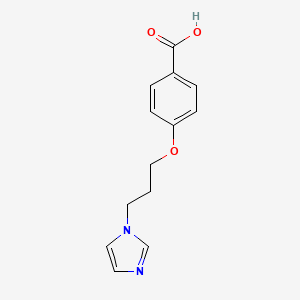
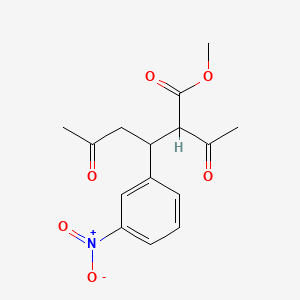
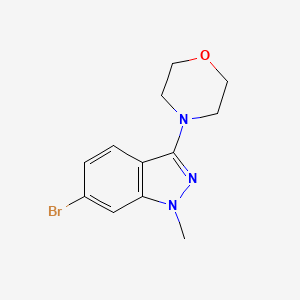
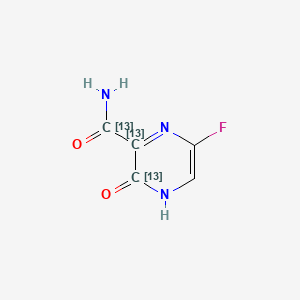
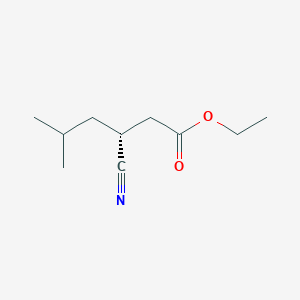
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
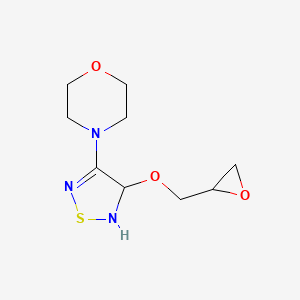
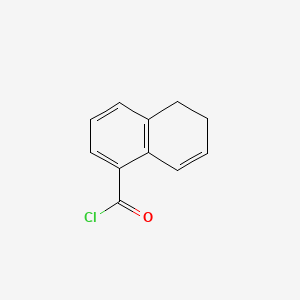
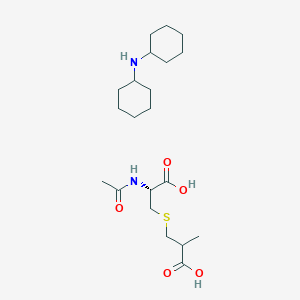

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

